molecular formula C8H13N3 B2526548 (3,5,6-Trimethylpyrazin-2-yl)methanamine CAS No. 866751-49-7

(3,5,6-Trimethylpyrazin-2-yl)methanamine

Cat. No.: B2526548
CAS No.: 866751-49-7
M. Wt: 151.213
InChI Key: GUZIZKBRHBGPOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3,5,6-Trimethylpyrazin-2-yl)methanamine is a heterocyclic organic compound that belongs to the pyrazine family It is characterized by the presence of three methyl groups attached to the pyrazine ring and an amine group attached to the methylene carbon

Scientific Research Applications

(3,5,6-Trimethylpyrazin-2-yl)methanamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5,6-Trimethylpyrazin-2-yl)methanamine typically involves the reaction of 2,3,5,6-tetramethylpyrazine with formaldehyde and ammonia. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

2,3,5,6-Tetramethylpyrazine+Formaldehyde+AmmoniaThis compound\text{2,3,5,6-Tetramethylpyrazine} + \text{Formaldehyde} + \text{Ammonia} \rightarrow \text{this compound} 2,3,5,6-Tetramethylpyrazine+Formaldehyde+Ammonia→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process typically includes steps such as mixing, heating, and purification to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

(3,5,6-Trimethylpyrazin-2-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazine derivatives.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrazine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products Formed

The major products formed from these reactions include various substituted pyrazine derivatives, which can have different functional groups attached to the pyrazine ring.

Comparison with Similar Compounds

Similar Compounds

    2,3,5,6-Tetramethylpyrazine: A closely related compound with four methyl groups attached to the pyrazine ring.

    2,6-Dimethylpyrazine: A simpler pyrazine derivative with two methyl groups.

    2,3,6-Trimethylpyrazine: Another trimethyl-substituted pyrazine with a different substitution pattern.

Uniqueness

(3,5,6-Trimethylpyrazin-2-yl)methanamine is unique due to the presence of the amine group, which imparts distinct chemical and biological properties. This functional group allows the compound to participate in a wider range of chemical reactions and enhances its potential as a therapeutic agent.

Properties

IUPAC Name

(3,5,6-trimethylpyrazin-2-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3/c1-5-6(2)11-8(4-9)7(3)10-5/h4,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUZIZKBRHBGPOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(C(=N1)C)CN)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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